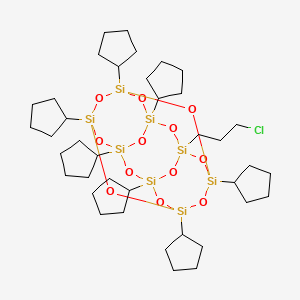
(Chloromethyl)bis(4-fluorophenyl)methylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Chloromethyl)bis(4-fluorophenyl)methylsilane is an organosilicon compound with the molecular formula C14H13ClF2Si. It is a colorless to pale yellow liquid that is used as an intermediate in the synthesis of various chemical products, including fungicides like flusilazole .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)bis(4-fluorophenyl)methylsilane typically involves the reaction of 1-bromo-4-fluorobenzene with dichloro(chloromethyl)methylsilane in the presence of a Grignard reagent. The reaction is carried out under controlled conditions to ensure high purity and yield. The reaction mixture is then hydrolyzed at low temperatures (0-5°C) to separate the organic phase, which is further purified to obtain the final product .
Industrial Production Methods
For industrial production, the process is scaled up with careful control of reaction parameters such as the amount of magnesium used in the Grignard reagent and the reaction temperature. This helps in minimizing impurities and optimizing the yield and purity of the product. The final product is obtained as a pale yellow crystalline solid with a purity of over 96% and a yield of approximately 88.7% .
Analyse Chemischer Reaktionen
Types of Reactions
(Chloromethyl)bis(4-fluorophenyl)methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .
Wissenschaftliche Forschungsanwendungen
(Chloromethyl)bis(4-fluorophenyl)methylsilane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of organosilicon compounds and other complex molecules
Biology and Medicine: The compound is a key intermediate in the production of fungicides like flusilazole, which are used to control fungal infections in crops
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of (Chloromethyl)bis(4-fluorophenyl)methylsilane primarily involves its role as an intermediate in the synthesis of active compounds like flusilazole. Flusilazole functions as a sterol demethylation inhibitor, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-fluorophenyl)methyl(chloromethyl)silane
- Dichloro(chloromethyl)methylsilane
- 1-bromo-4-fluorobenzene
Uniqueness
(Chloromethyl)bis(4-fluorophenyl)methylsilane is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various organosilicon compounds and fungicides. Its ability to undergo multiple types of chemical reactions makes it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
85491-26-5 |
|---|---|
Molekularformel |
C14H13ClF2Si |
Molekulargewicht |
282.79 g/mol |
IUPAC-Name |
chloromethyl-bis(4-fluorophenyl)-methylsilane |
InChI |
InChI=1S/C14H13ClF2Si/c1-18(10-15,13-6-2-11(16)3-7-13)14-8-4-12(17)5-9-14/h2-9H,10H2,1H3 |
InChI-Schlüssel |
SPFTYBCGSWVBBX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)[SiH2]CCl)F |
Kanonische SMILES |
C[Si](CCl)(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(Pyridin-4-ylmethyl)-amino]-ethanol](/img/structure/B1623413.png)






